Ajoene

Description

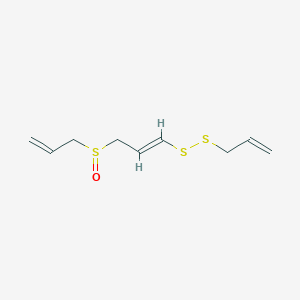

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-(prop-2-enyldisulfanyl)-3-prop-2-enylsulfinylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14OS3/c1-3-6-11-12-7-5-9-13(10)8-4-2/h3-5,7H,1-2,6,8-9H2/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXELFRRANAOWSF-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSSC=CCS(=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCSS/C=C/CS(=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14OS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501318485 | |

| Record name | (E)-Ajoene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92284-99-6, 92285-01-3 | |

| Record name | (E)-Ajoene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92284-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ajoene, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092284996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ajoene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092285013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-Ajoene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AJOENE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W36UK64JYA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ajoene: From Discovery to Synthesis and Biological Function

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Ajoene, a sulfur-containing compound derived from garlic, has garnered significant scientific interest due to its broad spectrum of biological activities, including antithrombotic, antimicrobial, and anticancer properties. This technical guide provides an in-depth overview of the discovery of this compound, its chemical synthesis from its precursor allicin, and a summary of its key signaling pathways. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a comprehensive resource for researchers in medicinal chemistry and drug development.

Introduction: The Discovery of this compound

The journey of this compound began with investigations into the chemistry of garlic (Allium sativum). While allicin, the compound responsible for the pungent aroma of fresh garlic, was long considered the primary bioactive agent, its inherent instability limited its therapeutic potential. In 1983, Apitz-Castro and his team first observed (E,Z)-Ajoene.[1] A year later, in 1984, Eric Block and his colleagues fully characterized this compound, identifying it as a stable transformation product of allicin.[1] They found that this compound is not naturally present in intact garlic cloves but is formed upon crushing, which releases the enzyme alliinase that converts alliin to the unstable allicin.[2] Allicin then undergoes a self-condensation and rearrangement to form (E)- and (Z)-ajoene.[3] This discovery of a more stable, bioactive compound paved the way for extensive research into its pharmacological applications.

The Precursor: Allicin Biosynthesis

Understanding the formation of this compound necessitates a brief overview of its precursor, allicin. In garlic, the stable precursor alliin [(+)-(S)-allyl-L-cysteine-sulfoxide] is compartmentalized separately from the enzyme alliinase.[4] Upon tissue damage (e.g., crushing or cutting), alliinase comes into contact with alliin and catalyzes its conversion to allylsulfenic acid. Two molecules of allylsulfenic acid then rapidly condense to form one molecule of allicin (diallyl thiosulfinate).

Synthesis of this compound from Allicin

The most direct method for synthesizing this compound is the biomimetic transformation of allicin, which mimics the natural process occurring in garlic extracts.

Mechanism of Transformation

The conversion of allicin to this compound is a complex process involving a cascade of reactions. It is proposed that the process begins with the S-thioallylation of one allicin molecule by another, forming a sulfonium ion. This is followed by a β-elimination to generate a thiocarbocation, which then undergoes a γ-addition with 2-propenesulfenic acid (also derived from allicin) to yield the final this compound structure as a mixture of E and Z isomers.

Caption: Biosynthetic pathway from Alliin to this compound.

Experimental Protocol for Biomimetic Synthesis

The original method described by Block et al. involves the thermal rearrangement of allicin in a mixed solvent system.

Objective: To synthesize (E,Z)-ajoene from allicin via thermal rearrangement.

Materials:

-

Allicin (synthesized or extracted)

-

Acetone (reagent grade)

-

Water (distilled or deionized)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

-

Prepare a solution of allicin in a mixture of acetone and water (typically a 3:2 ratio).

-

Transfer the solution to a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux and maintain for several hours. The exact time can be optimized and monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (as indicated by the consumption of allicin), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure (rotary evaporation).

-

The crude product is then purified using silica gel column chromatography to separate the E and Z isomers of this compound from byproducts.

Expected Outcome: This reaction typically yields a mixture of (E)- and (Z)-ajoene. The ratio of isomers is influenced by the polarity of the solvent system, with more polar solvents favoring the formation of the E-isomer. The original synthesis by Block reported a 37% yield.

Alternative Synthetic Routes to this compound

While the biomimetic route from allicin is direct, the instability of allicin poses challenges for large-scale production. Consequently, several total syntheses of this compound from simple, stable building blocks have been developed. These multi-step routes offer better control and scalability. For instance, a notable synthesis by Wirth and colleagues involves a seven-step process starting from readily available compounds, with a key final step involving a selenoxide elimination and simultaneous sulfide oxidation to form the this compound core. While these methods are beyond the direct conversion from allicin, they represent a significant advancement for producing this compound and its analogs for extensive research and development.

Caption: Experimental workflow for this compound synthesis from Allicin.

Biological Activities and Signaling Pathways of this compound

This compound exhibits a remarkable range of biological activities by modulating key cellular signaling pathways.

Anti-Cancer Activity and Apoptosis Induction

This compound has demonstrated cytotoxic effects against various cancer cell lines. One of the primary mechanisms is the induction of apoptosis. In human promyeloleukemic cells, this compound treatment leads to an increase in intracellular reactive oxygen species (ROS), which in turn activates the transcription factor nuclear factor-kappa B (NF-κB), a key regulator of apoptosis. In other cell types, such as 3T3-L1 adipocytes, this compound-induced apoptosis is initiated by ROS generation, leading to the activation of MAP kinases (ERK and JNK) and subsequent translocation of apoptosis-inducing factor (AIF) to the nucleus in a caspase-independent manner.

Caption: this compound-induced apoptosis signaling pathways.

Inhibition of Protein Prenylation via the Mevalonate Pathway

The mevalonate (MVA) pathway is crucial for the synthesis of isoprenoids, which are vital for various cellular functions, including the post-translational modification of proteins like Ras and Rho. This compound has been shown to inhibit cholesterol biosynthesis by targeting multiple steps in the MVA pathway. Specifically, it inhibits protein farnesyltransferase (PFTase) and protein geranylgeranyltransferase type I (PGGTase-I). This inhibition of protein prenylation disrupts the function of key regulatory proteins involved in cell cycle progression, contributing to this compound's antiproliferative effects.

Caption: this compound's inhibition of the Mevalonate pathway.

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression and virulence. This compound has been identified as a potent inhibitor of QS in pathogenic bacteria like Pseudomonas aeruginosa. It does not kill the bacteria but rather interferes with their communication, leading to the downregulation of virulence factors. DNA microarray studies have shown that this compound treatment attenuates the expression of key QS-controlled genes. This anti-virulence activity makes this compound a promising candidate for combating antibiotic-resistant infections.

Caption: this compound's inhibition of bacterial Quorum Sensing.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the synthesis and biological efficacy of this compound.

Table 1: Synthesis Yields of this compound

| Synthesis Method | Starting Material | Reported Yield | Isomer Ratio (E:Z) | Reference |

| Thermal Rearrangement | Allicin | 37% | ~4:1 (in polar solvents) | |

| Total Synthesis | Simple Building Blocks | 23-27% (final step) | 2:3 |

Table 2: Biological Activity of this compound (IC₅₀ Values)

| Activity | Cell Line / Enzyme | IC₅₀ Value | Reference |

| Antiproliferative | Rat Aortic Smooth Muscle Cells | 5.7 µM | |

| Cholesterol Biosynthesis Inhibition | Rat Aortic Smooth Muscle Cells | 1.5 µM | |

| Enzyme Inhibition | Protein Farnesyltransferase (PFTase) | 13.0 µM | |

| Enzyme Inhibition | Protein Geranylgeranyltransferase I (PGGTase-I) | 6.9 µM | |

| Cytotoxicity | Burkitt Lymphoma (BJA-B) cells | More sensitive than non-tumorigenic cells | |

| Cytotoxicity | Oesophageal Cancer Cells (WHCO1) | ~15 µM (for bisPMB analog) |

Conclusion

This compound stands out as a stable and potent bioactive compound derived from a common dietary source. Its synthesis from allicin, though modest in yield, provides a direct route to this valuable molecule. The development of total synthesis methods has further enhanced its accessibility for research. The diverse mechanisms of action, including the induction of apoptosis, inhibition of the mevalonate pathway, and disruption of bacterial quorum sensing, underscore its potential as a lead compound in the development of new therapeutics for cancer and infectious diseases. This guide provides a foundational resource for scientists aiming to explore and harness the therapeutic promise of this compound.

References

- 1. Short Total Synthesis of this compound, (E,Z)‐4,5,9‐Trithiadodeca‐1,6,11‐triene 9‐oxide, in Batch and (E,Z)‐4,5,9‐Trithiadodeca‐1,7,11‐triene in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 4. scispace.com [scispace.com]

Ajoene: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajoene is an organosulfur compound derived from the enzymatic transformation of allicin, which is released when garlic (Allium sativum) is crushed or chopped.[1][2] It is a colorless liquid that is more stable than allicin, particularly in oil-based preparations.[3] this compound exists as a mixture of stereoisomers, primarily the E- and Z-isomers, which differ in the stereochemistry of the central double bond and the chirality of the sulfoxide sulfur.[1][4] This document provides an in-depth technical overview of the chemical structure, physicochemical properties, and diverse biological activities of this compound, along with detailed experimental protocols and visualizations of its key signaling pathways.

Chemical Structure and Properties

This compound is chemically known as 4,5,9-trithiadodeca-1,6,11-triene 9-oxide. Its structure features both sulfoxide and disulfide functional groups. The molecule is formed from the self-condensation of two molecules of 2-propenesulfenic acid, an intermediate in the decomposition of allicin. The natural product is typically a mixture of E- and Z-isomers, with the Z-isomer often exhibiting greater biological activity.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C9H14OS3 | |

| Molar Mass | 234.39 g/mol | |

| Appearance | Colorless liquid | |

| Solubility | Lipid-soluble |

Spectroscopic Data for this compound

While detailed spectroscopic data is dispersed across various literature, key identifying features can be summarized. Characterization is typically performed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Activities

This compound exhibits a broad spectrum of biological activities, making it a compound of significant interest for therapeutic applications.

Anticancer Activity

This compound has demonstrated potent anticancer effects against a variety of cancer cell lines. Its cytotoxicity is often attributed to the induction of apoptosis through the activation of the mitochondrial-dependent caspase cascade. The Z-isomer has been reported to be moderately more active than the E-isomer in inhibiting in vitro tumor cell growth.

| Cell Line | IC50 Value (µM) | Reference |

| Glioblastoma multiforme cancer stem cells | Not specified, but growth is restrained | |

| Human breast cancer cells | Not specified, but growth is restrained | |

| Various tumor cell lines | 5–41 | |

| Arterial Smooth Muscle Cells (SMCs) | ~1.5 (for inhibition of cholesterol biosynthesis) |

Antimicrobial and Antifungal Activity

This compound possesses broad-spectrum antimicrobial properties, showing activity against both bacteria and fungi. It has been shown to be effective against the human dermatophyte Trichophyton rubrum, the fungus responsible for athlete's foot, by potentially inhibiting phosphatidylcholine biosynthesis. This compound also inhibits quorum sensing in Gram-negative bacteria by binding to the RNA chaperone Hfq, thereby impairing the expression of virulence factors.

Antithrombotic Activity

One of the most well-documented properties of this compound is its antithrombotic (anti-clotting) activity. It helps to prevent platelet aggregation, which can reduce the risk of cardiovascular events like heart disease and stroke. This effect is thought to be mediated by its interaction with sulfhydryl groups on the platelet membrane.

Anti-inflammatory and Antioxidant Activity

This compound has demonstrated anti-inflammatory properties, with some studies suggesting a mechanism of action similar to non-steroidal anti-inflammatory drugs (NSAIDs) by affecting cyclooxygenase (COX-2) expression. Furthermore, this compound exerts antioxidant effects through the activation of the Nrf2 signaling pathway, which leads to the expression of antioxidant enzymes. The Z-isomer, in particular, has been shown to induce the expression of NAD(P)H:quinone oxidoreductase 1 (NQO1) via ROS-mediated activation of Nrf2.

Signaling Pathways of this compound

This compound modulates several key signaling pathways to exert its biological effects.

Caption: this compound inhibits bacterial quorum sensing by binding to Hfq.

Caption: Z-Ajoene activates the Nrf2 antioxidant pathway.

Experimental Protocols

Synthesis of this compound

A short, scalable total synthesis of this compound has been reported, avoiding the use of the unstable precursor allicin. A recent efficient synthesis involves a five-step procedure starting from an alkyl dibromide and proceeding through selenium-containing intermediates.

A summary of a synthetic approach:

-

Substitution: Consecutive replacement of bromide substituents in the starting material with selenium and sulfur moieties.

-

Radical Addition: Transformation of a triple bond attached to the sulfur into a double bond via radical sulfur addition.

-

Allylation: Attachment of a third sulfur atom bearing an allyl group.

-

Oxidative Elimination: Simultaneous elimination of the selenium moiety and selective oxidation of the monosulfide to yield this compound.

For a detailed, step-by-step protocol, refer to the work by Wirth and colleagues.

Extraction of this compound from Garlic

This compound is most stable and abundant in a macerate of garlic (chopped garlic in edible oil).

General Protocol:

-

Homogenization: Fresh garlic cloves are crushed or finely chopped to release the enzyme alliinase, which converts alliin to allicin.

-

Maceration: The homogenized garlic is macerated in a suitable solvent, such as edible oil or ethyl acetate, at a controlled temperature (e.g., 55°C) for a specific duration (e.g., 4.5 hours).

-

Extraction: For analytical purposes, a Soxhlet extractor with a solvent like ethyl acetate can be used to extract this compound from the garlic pulp.

-

Purification: The crude extract can be purified using chromatographic techniques, such as silica gel chromatography or High-Performance Thin-Layer Chromatography (HPTLC), to isolate this compound.

In Vitro Anticancer Activity Assay (Cell Proliferation)

Methodology based on the evaluation of this compound's effect on arterial smooth muscle cells:

-

Cell Culture: Culture the target cancer cell line in the appropriate medium and conditions.

-

Treatment: Seed the cells in multi-well plates and, after attachment, treat with various concentrations of this compound (dissolved in a suitable solvent like ethanol) for a specified period (e.g., 24-72 hours). Include a vehicle control.

-

Cell Proliferation Assay: Assess cell proliferation using a standard method such as:

-

Thymidine Incorporation Assay: Measure the incorporation of [³H]-thymidine into the DNA of proliferating cells.

-

MTT or WST-1 Assay: Quantify the metabolic activity of viable cells.

-

-

Data Analysis: Determine the concentration of this compound that inhibits cell proliferation by 50% (IC50) by plotting the percentage of inhibition against the log of the this compound concentration.

Apoptosis Assay

Protocol for detecting apoptosis by measuring cleaved PARP:

-

Cell Treatment: Incubate 5 x 10⁵ cells in six-well plates with various concentrations of this compound for 4 hours. Include a positive control for apoptosis (e.g., tetrandrine).

-

Cell Preparation: Detach cells with trypsin-EDTA, wash twice, and fix in 2% formaldehyde for 15 minutes.

-

Permeabilization: Permeabilize the cells with 0.1% saponin in PBS for 60 minutes.

-

Staining: Incubate the cells with an antibody against cleaved PARP for 30 minutes according to the manufacturer's protocol.

-

Analysis: Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.

Conclusion

This compound, a stable organosulfur compound from garlic, presents a compelling profile for drug development due to its multifaceted biological activities, including anticancer, antimicrobial, antithrombotic, and anti-inflammatory effects. Its ability to modulate key signaling pathways such as quorum sensing and the Nrf2 antioxidant response underscores its therapeutic potential. The availability of scalable synthetic routes facilitates further investigation and development of this compound and its analogues as novel therapeutic agents. This guide provides a foundational resource for researchers and scientists to explore the promising applications of this natural product.

References

An In-depth Technical Guide to the E and Z Isomers of Ajoene and Their Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ajoene, a sulfur-containing compound derived from garlic, has garnered significant scientific interest due to its diverse biological activities, including antithrombotic, antimicrobial, and anticancer properties. This compound exists as a mixture of two geometric isomers, E and Z, which exhibit differences in their stability and biological efficacy. This technical guide provides a comprehensive overview of the E and Z isomers of this compound, focusing on their relative stability, synthesis, and the molecular mechanisms underlying their biological effects. Detailed experimental protocols and visual representations of key signaling pathways are included to support further research and drug development efforts.

Introduction

This compound, with the chemical name 4,5,9-trithiadodeca-1,6,11-triene-9-oxide, is a natural organosulfur compound formed from the self-condensation of allicin, the primary bioactive component of freshly crushed garlic. It exists as two geometric isomers around the central carbon-carbon double bond: E-ajoene and Z-ajoene. While both isomers contribute to the biological profile of this compound, they differ in their thermodynamic stability and often in their biological potency. Understanding these differences is crucial for the development of this compound-based therapeutics. This guide aims to provide a detailed technical resource on the stability and biological actions of E- and Z-ajoene for researchers and professionals in the field of drug discovery and development.

Isomer Stability: A Comparative Analysis

The relative stability of the E and Z isomers of this compound is a critical factor influencing their isolation, storage, and biological activity. While quantitative thermodynamic and kinetic data from experimental studies are not extensively reported in the literature, a consistent qualitative understanding has been established.

Qualitative Stability Assessment:

-

Thermodynamic Stability: The E-isomer of this compound is generally considered to be the more thermodynamically stable of the two. This is a common trend for disubstituted alkenes where the larger substituents are positioned on opposite sides of the double bond, minimizing steric strain.

-

Kinetic Stability and Abundance: In freshly prepared garlic extracts, the Z-isomer is often found to be more abundant. However, over time and with exposure to heat or light, it can isomerize to the more stable E-form. The relative ratio of E and Z isomers can be influenced by the extraction and processing conditions, such as the polarity of the solvent used. For instance, nonpolar solvents tend to favor the formation of the Z-isomer, while polar solvents can promote the formation of the E-isomer[1].

Quantitative Stability Data:

Table 1: Summary of Stability Characteristics of E- and Z-Ajoene

| Property | E-Ajoene | Z-Ajoene | References |

| Thermodynamic Stability | More stable | Less stable | [1] |

| Relative Abundance | More abundant in aged preparations and under certain processing conditions | Often more abundant in freshly prepared extracts | [1] |

| Biological Activity | Generally less active than the Z-isomer in some bioassays | Often exhibits higher biological activity |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, isolation, and characterization of this compound isomers, as well as for assessing their biological activities.

Synthesis of this compound

Several methods for the total synthesis of this compound have been reported, offering an alternative to extraction from natural sources and allowing for the preparation of analogs. The following is a representative multi-step synthesis protocol adapted from the literature[2][3].

Workflow for this compound Synthesis:

Caption: A generalized workflow for the multi-step chemical synthesis of this compound.

Detailed Steps:

-

Thioacetylation of Propargyl Alcohol: Propargyl alcohol is reacted with thioacetic acid in the presence of a radical initiator (e.g., AIBN) to form S-prop-2-yn-1-yl ethanethioate.

-

Radical Addition of a Second Thioacetate: A second molecule of thioacetic acid is added across the triple bond via a radical addition reaction, yielding a mixture of E and Z isomers of the corresponding vinyl dithioacetate.

-

Deprotection of Thioacetate Groups: The thioacetate groups are hydrolyzed under basic conditions (e.g., using potassium carbonate in methanol) to generate the corresponding thiols.

-

Disulfide Formation and Allylation: The resulting dithiols are then reacted with an allyl halide (e.g., allyl bromide) to form the disulfide backbone and introduce the terminal allyl groups.

-

Selective Oxidation: The final step involves the selective oxidation of one of the sulfur atoms to a sulfoxide using an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide. This step yields a mixture of E- and Z-ajoene.

Purification: The E and Z isomers of this compound can be separated and purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with a silica gel column.

HPLC Analysis of this compound Isomers

Purpose: To separate and quantify the E and Z isomers of this compound.

Materials:

-

HPLC system with a UV detector

-

Normal-phase silica gel column (e.g., 250 x 4.6 mm, 5 µm)

-

Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 85:15 v/v)

-

This compound standard solutions of known concentrations

-

Sample extract dissolved in a suitable solvent (e.g., ethyl acetate)

Protocol:

-

Sample Preparation: Dissolve the this compound-containing sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter.

-

HPLC Conditions:

-

Column: Silica gel column

-

Mobile Phase: Isocratic elution with n-hexane:2-propanol (85:15)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 240 nm

-

Injection Volume: 10-20 µL

-

-

Analysis: Inject the standard solutions to create a calibration curve. Inject the sample and identify the peaks corresponding to E- and Z-ajoene based on their retention times. Quantify the amount of each isomer using the calibration curve.

Apoptosis Assay using Annexin V Staining

Purpose: To determine the ability of E- and Z-ajoene to induce apoptosis in cancer cells.

Materials:

-

Cancer cell line (e.g., HL-60)

-

Cell culture medium and supplements

-

E- and Z-ajoene solutions

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Culture and Treatment: Seed the cancer cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of E- or Z-ajoene for a specified time (e.g., 24-48 hours). Include a vehicle-treated control.

-

Cell Harvesting: After treatment, collect both the floating and adherent cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Quorum Sensing Inhibition Assay

Purpose: To assess the ability of this compound to inhibit quorum sensing in bacteria, such as Pseudomonas aeruginosa.

Materials:

-

P. aeruginosa reporter strain (e.g., carrying a lasB-gfp fusion)

-

Luria-Bertani (LB) broth

-

E- and Z-ajoene solutions

-

96-well microtiter plate

-

Plate reader capable of measuring fluorescence and optical density

Protocol:

-

Bacterial Culture Preparation: Grow an overnight culture of the P. aeruginosa reporter strain in LB broth.

-

Assay Setup: In a 96-well plate, add fresh LB broth, the bacterial culture (diluted to a starting OD600 of ~0.05), and varying concentrations of E- or Z-ajoene. Include a vehicle-treated control.

-

Incubation: Incubate the plate at 37°C with shaking.

-

Measurement: At regular intervals, measure the optical density at 600 nm (to monitor bacterial growth) and the fluorescence (e.g., excitation at 485 nm, emission at 520 nm for GFP) using a plate reader.

-

Data Analysis: Normalize the fluorescence signal to the optical density to account for differences in cell growth. A reduction in the normalized fluorescence in the presence of this compound indicates inhibition of quorum sensing-regulated gene expression.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways. The following sections describe these pathways and provide visual representations created using the DOT language.

NF-κB Signaling Pathway

This compound has been shown to induce apoptosis in some cancer cells through the activation of the Nuclear Factor-kappa B (NF-κB) pathway, which is often associated with pro-inflammatory and cell survival signals, but can also have pro-apoptotic roles depending on the cellular context. This compound-induced reactive oxygen species (ROS) production is believed to be an upstream event in NF-κB activation.

References

- 1. This compound, a Major Organosulfide Found in Crushed Garlic, Induces NAD(P)H:quinone Oxidoreductase Expression Through Nuclear Factor E2-related Factor-2 Activation in Human Breast Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 3. Short Total Synthesis of this compound, (E,Z)‐4,5,9‐Trithiadodeca‐1,6,11‐triene 9‐oxide, in Batch and (E,Z)‐4,5,9‐Trithiadodeca‐1,7,11‐triene in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Mechanisms of Ajoene: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Ajoene, a sulfur-rich compound derived from the enzymatic transformation of allicin in crushed garlic (Allium sativum), has emerged as a molecule of significant interest in pharmacology and drug development. Unlike its unstable precursor, allicin, this compound exhibits greater stability and a broad spectrum of biological activities.[1] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's diverse therapeutic effects, including its antiplatelet, anticancer, antimicrobial, and quorum sensing inhibitory properties. Detailed experimental methodologies and quantitative data are presented to serve as a comprehensive resource for the scientific community.

This compound exists as a mixture of E- and Z-isomers, both of which are biologically active.[1] Its mechanism of action is multifaceted, primarily attributed to its ability to interact with thiol-containing proteins through S-thiolation, thereby modulating their function.[2] This guide will dissect these interactions and the resultant downstream effects on key cellular signaling pathways.

Core Mechanisms of Action

This compound's biological activities stem from its ability to influence a variety of cellular processes. The following sections detail its primary mechanisms of action, supported by quantitative data and elucidated through various experimental approaches.

Antiplatelet Activity

This compound is a potent inhibitor of platelet aggregation, a critical process in thrombosis and cardiovascular diseases.[3][4] Its antiplatelet effects are mediated through multiple pathways:

-

Inhibition of Fibrinogen Receptor (GPIIb/IIIa): this compound directly interacts with the platelet fibrinogen receptor, glycoprotein IIb/IIIa, thereby inhibiting the binding of fibrinogen and preventing platelet aggregation. This interaction is of a mixed non-competitive type.

-

Modulation of Arachidonic Acid Metabolism: this compound inhibits the formation of thromboxane A2, a potent platelet agonist, from arachidonic acid.

-

Alteration of Membrane Microviscosity: this compound increases the fluidity of the inner leaflet of the platelet plasma membrane, which is thought to impair the fusion of granules with the plasma membrane, a necessary step for the release of aggregation-inducing molecules.

-

Synergistic Effects: this compound acts synergistically with other antiplatelet agents like prostacyclin, forskolin, and indomethacin, enhancing their anti-aggregatory effects.

Table 1: Quantitative Data on the Antiplatelet Activity of this compound

| Assay | Agonist | System | IC50 / ID50 | Reference |

| Platelet Aggregation | Fibrinogen | Washed Human Platelets | 13 µM | |

| Fibrinogen Binding | ADP | Stimulated Platelets | 0.8 µM | |

| Platelet Aggregation | Chymotrypsin-treated | Fibrinogen-induced | 2.3 µM | |

| Intrinsic Fluorescence Quenching | - | Purified GPIIb-IIIa | 10 µM | |

| Platelet Aggregation | Collagen | Human Platelet-Rich Plasma | 95 ± 5 µM |

Anticancer Activity

This compound exhibits cytotoxic effects against a range of cancer cell lines through various mechanisms, including the induction of apoptosis and cell cycle arrest.

-

Disruption of the Microtubule Cytoskeleton: Z-ajoene has been shown to induce the disassembly of the microtubule network, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

-

Induction of Apoptosis: this compound induces apoptosis through the activation of the mitochondrial-dependent caspase cascade. It has also been shown to downregulate the anti-apoptotic protein Bcl-2.

-

Inhibition of Protein Prenylation: this compound inhibits protein farnesyltransferase (PFTase) and protein geranylgeranyltransferase type I (PGGTase-I), enzymes crucial for the post-translational modification of proteins involved in cell proliferation signaling pathways, such as Ras. This inhibition is due to the covalent modification of a cysteine residue in the peptide substrate.

-

Modulation of Telomerase Activity: Z-ajoene has been observed to decrease the mRNA levels of telomerase-associated proteins, hTRT and TP1, suggesting an inhibitory effect on telomerase activity, which is crucial for the immortal phenotype of cancer cells.

Table 2: Quantitative Data on the Anticancer Activity of this compound

| Cell Line | Assay | IC50 / ED50 | Reference |

| Smooth Muscle Cells | Cell Proliferation | 5.7 µM | |

| Smooth Muscle Cells | [3H]-Thymidine Incorporation | 25.2 µM | |

| - | Protein Farnesyltransferase (PFTase) Inhibition | 13.0 µM | |

| - | Protein Geranylgeranyltransferase-I (PGGTase-I) Inhibition | 6.9 µM | |

| Human Primary Fibroblasts (FS4) | Cytotoxicity | 2-50 µg/mL | |

| Baby Hamster Kidney Cells (BHK21) | Cytotoxicity | 2-50 µg/mL | |

| Burkitt Lymphoma Cells (BJA-B) | Cytotoxicity | 2-50 µg/mL | |

| Oesophageal Cancer Cells (WHCO1, WHCO6, KYSE30) | Cytotoxicity (bisPMB analogue) | Varies by cell line |

Antimicrobial and Quorum Sensing Inhibition Activity

This compound demonstrates broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. A key mechanism underlying its antibacterial efficacy, particularly against opportunistic pathogens like Pseudomonas aeruginosa, is the inhibition of quorum sensing (QS).

-

Inhibition of Quorum Sensing: this compound interferes with bacterial cell-to-cell communication by inhibiting the expression of QS-controlled genes, which are often responsible for virulence factor production and biofilm formation. This is achieved by reducing the expression of small regulatory RNAs (sRNAs) that control QS.

-

Direct Antimicrobial Effects: The disulfide bond in this compound is crucial for its antimicrobial activity, which is abolished by reducing agents like cysteine.

Table 3: Quantitative Data on the Antimicrobial Activity of this compound

| Organism Type | Organism(s) | MIC (µg/mL) | Reference |

| Gram-positive bacteria | Bacillus cereus, Bacillus subtilis, Mycobacterium smegmatis, Streptomyces griseus | 5 | |

| Gram-positive bacteria | Staphylococcus aureus, Lactobacillus plantarum | < 20 | |

| Gram-negative bacteria | Escherichia coli, Klebsiella pneumoniae, Xanthomonas maltophilia | 100-160 | |

| Yeast | Saccharomyces cerevisiae and others | < 20 | |

| Helicobacter pylori | - | Z-form: 15-20, E-form: 25 |

Modulation of Cellular Signaling Pathways

This compound's diverse biological effects are also a consequence of its ability to modulate key intracellular signaling pathways.

-

Activation of the Nrf2 Pathway: Z-ajoene upregulates the expression of the antioxidant enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) by activating the transcription factor Nrf2. This activation is mediated by the generation of reactive oxygen species (ROS) and the subsequent activation of extracellular signal-regulated kinase (ERK).

-

Inhibition of the NF-κB Pathway: While some garlic-derived compounds have been investigated for their effects on NF-κB, direct and potent inhibition by this compound is an area of ongoing research. However, the modulation of inflammatory pathways is a plausible mechanism contributing to its overall biological activity.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Platelet Aggregation Assay

Objective: To determine the effect of this compound on platelet aggregation induced by various agonists.

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Draw whole blood from healthy human volunteers into tubes containing 3.8% sodium citrate (9:1 blood to citrate ratio).

-

Centrifuge the blood at 240 x g for 10 minutes at room temperature to obtain PRP.

-

Keep the PRP at room temperature for use within 2 hours.

-

-

Platelet Aggregation Measurement:

-

Use a platelet aggregometer.

-

Pre-warm PRP aliquots to 37°C for 2 minutes.

-

Add this compound (at various concentrations) or vehicle control to the PRP and incubate for a specified time (e.g., 1-5 minutes).

-

Induce platelet aggregation by adding an agonist such as ADP (e.g., 1-10 µM), collagen (e.g., 1-5 µg/mL), or arachidonic acid (e.g., 0.5-1 mM).

-

Monitor the change in light transmittance for 5-10 minutes. The increase in light transmittance corresponds to platelet aggregation.

-

Calculate the percentage of aggregation relative to the platelet-poor plasma (obtained by high-speed centrifugation of the remaining blood).

-

Determine the IC50 value of this compound for the inhibition of platelet aggregation.

-

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

Methodology:

-

Cell Culture and Seeding:

-

Culture the desired cancer cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Trypsinize and count the cells.

-

Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

-

Treatment with this compound:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plates for 2-4 hours at 37°C to allow the formation of formazan crystals.

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plates for 5-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value of this compound.

-

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Methodology:

-

Preparation of Inoculum:

-

Culture the test microorganism (e.g., Staphylococcus aureus) in a suitable broth medium overnight.

-

Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

-

-

Broth Microdilution Method:

-

Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing the appropriate broth medium.

-

Add the standardized inoculum to each well.

-

Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for S. aureus) for 18-24 hours.

-

The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.

-

Western Blot Analysis for Nrf2 Activation

Objective: To investigate the effect of this compound on the expression and nuclear translocation of Nrf2.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells (e.g., MCF-10A) to 70-80% confluency.

-

Treat the cells with Z-ajoene (e.g., 20 µM) or vehicle control for various time points.

-

-

Preparation of Cell Lysates:

-

Whole-cell lysates: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Nuclear and cytoplasmic fractions: Use a nuclear/cytoplasmic fractionation kit according to the manufacturer's instructions.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against Nrf2 (and other proteins of interest like NQO1, Lamin B for nuclear fraction, and β-actin or GAPDH for loading control) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

-

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound.

Caption: this compound inhibits platelet aggregation by blocking the GPIIb/IIIa receptor and altering membrane fluidity.

Caption: Z-Ajoene disrupts the microtubule network, leading to G2/M cell cycle arrest and apoptosis.

Caption: Z-Ajoene activates the Nrf2 antioxidant pathway via ROS and ERK signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of quorum sensing in Chromobacterium violaceum by Syzygium cumini L. and Pimenta dioica L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]

- 4. researchgate.net [researchgate.net]

Ajoene: A Technical Guide to its Chemistry, Pharmacology, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajoene, a sulfur-rich organic compound derived from garlic (Allium sativum), has garnered significant scientific interest due to its diverse and potent biological activities. First isolated and identified in the 1980s, this compound is formed from the enzymatic transformation of allicin, the compound responsible for garlic's characteristic aroma. This technical guide provides an in-depth overview of this compound's chemical identity, its multifaceted pharmacological effects, and detailed protocols for key experimental assays.

Chemical Nomenclature and Identification

This compound is a mixture of E and Z isomers. The CAS Registry Number for the isomeric mixture is 92285-01-3. The individual isomers also have unique identifiers.

| Identifier | Value |

| CAS Number (Mixture) | 92285-01-3 |

| CAS Number (E-Ajoene) | 92284-99-6 |

| CAS Number (Z-Ajoene) | 92285-00-2 |

| IUPAC Name | (4R,5R)-1,6,11-trithia-4,5-diallyl-spiro[2.8]undecane 9-oxide |

| Synonyms | 4,5,9-Trithiadodeca-1,6,11-triene 9-oxide |

Physicochemical Properties

This compound is a colorless to pale yellow oil. While comprehensive physicochemical data is somewhat limited, the following table summarizes key known properties.

| Property | Value |

| Molecular Formula | C₉H₁₄OS₃ |

| Molecular Weight | 234.4 g/mol |

| Solubility | Fat-soluble.[1][2] Soluble in various organic solvents. |

| Stability | More stable than allicin, especially in oil macerates. The E-isomer is generally more stable than the Z-isomer. Stability is influenced by temperature and pH. |

Biological Activities and Signaling Pathways

This compound exhibits a broad spectrum of biological activities, including anti-thrombotic, anti-microbial, and anti-cancer effects. These activities are underpinned by its interaction with various cellular signaling pathways.

Quorum Sensing Inhibition in Pseudomonas aeruginosa

This compound is a potent inhibitor of quorum sensing (QS) in the opportunistic pathogen Pseudomonas aeruginosa.[3] QS is a cell-to-cell communication system that bacteria use to coordinate gene expression and virulence. This compound disrupts this system by down-regulating the expression of small regulatory RNAs (sRNAs), RsmY and RsmZ. This, in turn, affects the expression of a wide range of virulence factors.

Nrf2 Signaling Pathway Activation

This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that plays a crucial role in the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophiles like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized from allicin, which is enzymatically produced when garlic is crushed. A common laboratory-scale synthesis involves the thermal rearrangement of allicin in an aqueous-organic solvent mixture.

Materials:

-

Fresh garlic cloves

-

Blender or mortar and pestle

-

Distilled water

-

Acetone

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Crush fresh garlic cloves in a blender or with a mortar and pestle with an equal weight of water.

-

Filter the homogenate to obtain a clear aqueous extract containing allicin.

-

Mix the aqueous extract with an equal volume of acetone.

-

Heat the mixture at a controlled temperature (e.g., 40-60°C) for several hours to facilitate the conversion of allicin to this compound.

-

Remove the acetone using a rotary evaporator.

-

Extract the aqueous residue with an organic solvent like ethyl acetate.

-

Dry the organic extract over anhydrous sodium sulfate and concentrate it under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to isolate this compound.

Anti-Platelet Aggregation Assay

This protocol describes an in vitro assay to evaluate the inhibitory effect of this compound on platelet aggregation using human platelet-rich plasma (PRP).

Materials:

-

Freshly drawn human blood in sodium citrate tubes

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Platelet agonists (e.g., ADP, collagen, arachidonic acid)

-

Platelet aggregometer

-

Centrifuge

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Centrifuge the citrated human blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

-

Carefully collect the supernatant (PRP).

-

Centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which will be used as a blank.

-

-

Platelet Aggregation Assay:

-

Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

-

Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.

-

Add a known concentration of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 5 minutes).

-

Initiate platelet aggregation by adding a platelet agonist (e.g., ADP to a final concentration of 10 µM).

-

Record the change in light transmittance for a set period (e.g., 5-10 minutes) using the aggregometer.

-

The percentage of aggregation is calculated by comparing the light transmittance of the sample to that of the PPP (representing 100% aggregation) and the PRP (representing 0% aggregation).

-

Perform dose-response experiments to determine the IC₅₀ of this compound.

-

Antifungal Susceptibility Testing (MIC Determination)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans using the broth microdilution method.

Materials:

-

Candida albicans strain (e.g., ATCC 90028)

-

Sabouraud Dextrose Broth (SDB)

-

This compound stock solution

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation:

-

Culture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

-

Prepare a suspension of the yeast in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

-

Dilute this suspension in SDB to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.

-

-

Broth Microdilution Assay:

-

Prepare serial two-fold dilutions of the this compound stock solution in SDB directly in the 96-well plate. The final volume in each well should be 100 µL.

-

Include a positive control well (inoculum without this compound) and a negative control well (broth only).

-

Add 100 µL of the standardized C. albicans inoculum to each well, resulting in a final volume of 200 µL.

-

Incubate the plate at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control.

-

Growth can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

-

Conclusion

This compound stands out as a promising natural compound with a well-defined chemical structure and a diverse range of biological activities. Its ability to interfere with bacterial communication, modulate cellular antioxidant defenses, and inhibit platelet aggregation and fungal growth makes it a compelling candidate for further research and development in the pharmaceutical and nutraceutical industries. The experimental protocols provided in this guide offer a foundation for researchers to explore and validate the therapeutic potential of this fascinating molecule from garlic.

References

- 1. Physicochemical Properties and Biological Activities of Garlic (Allium sativum L.) Bulb and Leek (Allium ampeloprasum L. var. Porrum) Leaf Oil Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical and biological properties of bio-active compounds from garlic (Allium sativum) [pharmacia.pensoft.net]

- 3. This compound, a sulfur-rich molecule from garlic, inhibits genes controlled by quorum sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

Ajoene as a Potent Antimicrobial and Antifungal Agent: A Technical Guide

Abstract: The increasing prevalence of multidrug-resistant pathogens necessitates the exploration of novel antimicrobial agents. Ajoene, a sulfur-containing compound derived from garlic (Allium sativum), has demonstrated significant antimicrobial and antifungal properties. This technical guide provides an in-depth analysis of this compound's mechanisms of action, a compilation of its activity against various pathogens, and detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of infectious diseases.

Introduction

This compound is a stable, oil-soluble compound that is a derivative of allicin, the primary bioactive compound in freshly crushed garlic. Unlike the more volatile and unstable allicin, this compound's stability makes it a more viable candidate for therapeutic development.[1][2] Extensive research has highlighted this compound's broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria, as well as several fungal species.[3][4][5] Its multifaceted mechanisms of action, including the disruption of bacterial communication and the compromising of fungal cell membrane integrity, make it a promising lead compound in the fight against microbial infections.

Antimicrobial Activity of this compound

This compound exhibits a wide range of antibacterial activity, with a notable efficacy against Gram-positive bacteria. Its primary antibacterial mechanism is the inhibition of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate gene expression and virulence. By interfering with QS, this compound can attenuate the production of virulence factors and inhibit biofilm formation, rendering pathogens more susceptible to conventional antibiotics and host immune responses.

Mechanism of Action: Quorum Sensing Inhibition

This compound has been shown to be a potent inhibitor of QS systems in both Pseudomonas aeruginosa and Staphylococcus aureus.

In P. aeruginosa, a Gram-negative opportunistic pathogen, this compound interferes with the las and rhl QS systems. It has been demonstrated to downregulate the expression of key QS-regulated genes, including those responsible for the production of virulence factors like elastase, rhamnolipids, and pyocyanin. This inhibition of virulence factor production is achieved, in part, by reducing the expression of the small regulatory RNAs (sRNAs) RsmY and RsmZ.

Caption: this compound's inhibition of the P. aeruginosa quorum sensing cascade.

In S. aureus, a Gram-positive pathogen, this compound targets the accessory gene regulator (agr) QS system. The agr system controls the expression of a wide array of virulence factors, including toxins and enzymes. This compound has been found to lower the expression of the small dual-function regulatory RNA, RNAIII, which is a key effector molecule of the agr system. This leads to a reduction in the production of virulence factors such as hemolysins and proteases.

Caption: this compound's modulation of the S. aureus agr quorum sensing system.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial species.

| Bacterium | Strain | MIC (µg/mL) | Reference |

| Bacillus cereus | - | 5 | |

| Bacillus subtilis | - | 5 | |

| Mycobacterium smegmatis | - | 5 | |

| Streptomyces griseus | - | 5 | |

| Staphylococcus aureus | - | <20 | |

| Lactobacillus plantarum | - | <20 | |

| Escherichia coli | - | 100-160 | |

| Klebsiella pneumoniae | - | 100-160 | |

| Xanthomonas maltophilia | - | 100-160 |

Antifungal Activity of this compound

This compound also exhibits potent antifungal activity against a range of pathogenic fungi, including species of Aspergillus and Candida. Its primary antifungal mechanism of action is the disruption of fungal cell membrane integrity.

Mechanism of Action: Fungal Cell Membrane Disruption

The integrity of the fungal cell membrane is crucial for its survival, and it is a primary target for many antifungal drugs. This compound is thought to interfere with the fungal cell membrane, leading to increased permeability and ultimately cell death. This disruption is believed to be linked to the inhibition of key enzymes involved in the biosynthesis of essential membrane components. While the exact molecular targets are still under investigation, it is hypothesized that this compound may interfere with ergosterol biosynthesis, a critical component of the fungal cell membrane.

Caption: Postulated mechanism of this compound's antifungal activity via membrane disruption.

Quantitative Antifungal Data

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against various fungal species.

| Fungus | Strain | MIC (µg/mL) | Reference |

| Aspergillus niger | - | <20 | |

| Candida albicans | - | <20 | |

| Candida albicans (vaginal isolates) | Multiple | 15 | |

| Candida glabrata (vaginal isolate) | One isolate | >20 | |

| Candida tropicalis | - | <20 | |

| Candida glabrata | - | <20 | |

| Trichophyton mentagrophytes | - | <20 | |

| Tricosporon beigelii | - | <20 | |

| Saccharomyces cerevisiae | - | <20 | |

| Paracoccidioides brasiliensis | Yeast form | - |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of this compound against bacteria and fungi, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

-

This compound

-

Appropriate solvent for this compound (e.g., DMSO)

-

96-well microtiter plates

-

Sterile culture medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microbial culture

-

Spectrophotometer

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Prepare this compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent to create a high-concentration stock solution.

-

Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in the 96-well plate using the appropriate culture medium. The final volume in each well should be 100 µL.

-

Prepare Microbial Inoculum: Grow the microbial culture to the mid-logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard using a spectrophotometer. This corresponds to approximately 1-5 x 10^8 CFU/mL for bacteria and 1-5 x 10^6 CFU/mL for yeasts. Dilute this suspension in culture medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add 100 µL of the standardized microbial inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the total volume in each well to 200 µL.

-

Controls: Include a positive control (microbes in medium without this compound) and a negative control (medium only) on each plate.

-

Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria and fungi) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Biofilm Inhibition Assay

This protocol describes a method to evaluate the ability of this compound to inhibit the formation of microbial biofilms.

Materials:

-

This compound

-

96-well microtiter plates (tissue culture treated)

-

Sterile culture medium

-

Microbial culture

-

Crystal violet solution (0.1%)

-

Ethanol (95%) or other suitable solvent for crystal violet

-

Microplate reader

Procedure:

-

Prepare this compound Dilutions and Inoculum: Prepare serial dilutions of this compound in culture medium in a 96-well plate as described in the MIC protocol. Prepare a standardized microbial inoculum as described previously.

-

Inoculation and Incubation: Add the standardized microbial inoculum to the wells containing the this compound dilutions. Incubate the plate under conditions that promote biofilm formation (typically 24-48 hours with gentle shaking or static incubation).

-

Wash: After incubation, carefully remove the planktonic cells by gently washing the wells with sterile phosphate-buffered saline (PBS).

-

Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Wash: Remove the crystal violet solution and wash the wells with PBS to remove excess stain.

-

Solubilization: Add 200 µL of 95% ethanol to each well to solubilize the crystal violet that has stained the biofilm.

-

Quantification: Measure the absorbance of the solubilized crystal violet at 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Conclusion

This compound stands out as a promising natural product with significant potential for development as a novel antimicrobial and antifungal agent. Its ability to inhibit quorum sensing in bacteria and disrupt fungal cell membranes provides a multi-pronged attack against microbial pathogens. The quantitative data presented in this guide underscore its potent activity against a range of clinically relevant microbes. The detailed experimental protocols provided herein will facilitate further research and development of this compound as a therapeutic agent. Further studies are warranted to fully elucidate its molecular mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 2. Inhibition of microbial growth by this compound, a sulfur-containing compound derived from garlic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Inhibition of microbial growth by this compound, a sulfur-containing compound derived from garlic | Semantic Scholar [semanticscholar.org]

- 5. Frontiers | Antibacterial Properties of Organosulfur Compounds of Garlic (Allium sativum) [frontiersin.org]

Ajoene: A Technical Guide to its Anticancer and Antithrombotic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ajoene, a sulfur-rich compound derived from garlic ( Allium sativum ), has garnered significant scientific attention for its potent anticancer and antithrombotic activities. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative efficacy, and experimental methodologies related to the therapeutic potential of this compound. It is intended to serve as a detailed resource for researchers and professionals in the fields of oncology and cardiovascular drug development. This document summarizes key findings on this compound's ability to induce apoptosis and cell cycle arrest in various cancer cell lines and to inhibit platelet aggregation. Detailed signaling pathways, experimental protocols, and quantitative data are presented to facilitate further investigation and development of this compound-based therapeutics.

Introduction

Garlic has been utilized for centuries in traditional medicine for a wide range of ailments.[1] Modern phytochemical research has identified a variety of organosulfur compounds as the primary bioactive constituents. Among these, this compound (E,Z-4,5,9-trithiadodeca-1,6,11-triene 9-oxide) stands out for its significant pharmacological properties.[1][2] this compound is formed from the self-condensation of allicin, the compound responsible for garlic's characteristic aroma, which is produced when garlic cloves are crushed.[1][2] It exists as a mixture of E- and Z-isomers, with the Z-isomer often exhibiting greater biological activity. This document provides an in-depth exploration of the anticancer and antithrombotic properties of this compound, with a focus on its mechanisms of action, quantitative data, and the experimental methods used to elucidate its effects.

Anticancer Properties of this compound

This compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. Its anticancer activity is multifaceted, involving the modulation of several key signaling pathways.

Induction of Apoptosis

This compound triggers programmed cell death in cancer cells through both caspase-dependent and -independent mechanisms. A key mechanism involves the generation of reactive oxygen species (ROS), which acts as a second messenger to initiate apoptotic signaling cascades.

-

Mitochondrial-Dependent Caspase Cascade: In many cancer cells, this compound activates the intrinsic apoptotic pathway. This is characterized by the involvement of the mitochondrial-dependent caspase cascade.

-

MAPK Pathway Activation: this compound has been shown to activate mitogen-activated protein kinases (MAPKs), including JNK and ERK, which play a role in apoptosis induction.

-

NF-κB Activation: In human leukemic cells, this compound induces apoptosis accompanied by the activation of the transcription factor NF-κB, a process that is also linked to the generation of intracellular peroxides.

-

Caspase-Independent Apoptosis: In some cell types, such as 3T3-L1 adipocytes, this compound induces apoptosis in a caspase-independent manner, involving the translocation of apoptosis-inducing factor (AIF) from the mitochondria to the nucleus.

Cell Cycle Arrest

This compound can halt the proliferation of cancer cells by inducing cell cycle arrest at different phases, thereby preventing cell division.

-

G1 Phase Arrest: In arterial smooth muscle cells, this compound has been shown to interfere with the progression of the G1 phase of the cell cycle.

-

G2/M Phase Arrest: In human promyeloleukemic HL-60 cells, Z-ajoene induces a block at the G2/M phase of the cell cycle. This is associated with an accumulation of cyclin B1 and a decrease in p34(cdc2) expression. The disruption of the microtubule network is also implicated in this G2/M arrest.

Quantitative Data: Cytotoxicity of this compound

The cytotoxic efficacy of this compound has been quantified in numerous studies, with IC50 values varying depending on the cancer cell line. The Z-isomer of this compound is generally more potent than the E-isomer.

| Cell Line | Cancer Type | This compound Isomer | IC50 (µM) | Reference |

| HL60 | Promyeloleukemic Leukemia | Z-ajoene | 5.2 | |

| KB | Nasopharyngeal Carcinoma | Z-ajoene | ~10-15 | |

| Bel 7402 | Hepatocellular Carcinoma | Z-ajoene | ~15-20 | |

| BGC 823 | Gastric Carcinoma | Z-ajoene | ~20-25 | |

| HCT | Colon Carcinoma | Z-ajoene | ~20-25 | |

| Hela | Cervical Cancer | Z-ajoene | ~20-25 | |

| MCF-7 | Breast Cancer | Z-ajoene | 26.1 | |

| WHCO1 | Esophageal Cancer | bisPMB (this compound analogue) | ~10 | |

| WHCO6 | Esophageal Cancer | bisPMB (this compound analogue) | ~15 | |

| KYSE30 | Esophageal Cancer | bisPMB (this compound analogue) | ~18 |

Signaling Pathways in Anticancer Activity

Antithrombotic Properties of this compound

This compound is a potent inhibitor of platelet aggregation, a key process in the formation of blood clots (thrombosis). Its antithrombotic effects are attributed to its ability to interfere with multiple stages of platelet activation and aggregation.

Inhibition of Platelet Aggregation

This compound irreversibly inhibits platelet aggregation induced by a wide range of agonists, including adenosine diphosphate (ADP), collagen, arachidonic acid, and thrombin.

-

Interaction with Fibrinogen Receptor: A primary mechanism of this compound's antiplatelet action is its direct interaction with the platelet fibrinogen receptor, integrin GPIIb/IIIa. This interaction is of a mixed non-competitive type and prevents fibrinogen from binding to activated platelets, a crucial step for platelet aggregation.

-

Inhibition of Granule Release: this compound inhibits the release of constituents from dense bodies and alpha-granules in platelets, which are essential for amplifying the aggregation response. This effect is thought to be partly due to a physical modification of the platelet membrane, which impairs the fusion of granules with the plasma membrane.

-

Altered Arachidonic Acid Metabolism: this compound has been shown to inhibit the formation of thromboxane A2, a potent platelet agonist, from arachidonic acid.

Quantitative Data: Antiplatelet Activity of this compound

The inhibitory effects of this compound on platelet aggregation have been quantified, demonstrating its potency as an antithrombotic agent.

| Parameter | Agonist | This compound Concentration/Effect | Reference |

| ID50 for Platelet Aggregation | Washed Human Platelets | 13 µM | |

| ID50 for 125I-Fibrinogen Binding | ADP-stimulated Platelets | 0.8 µM | |

| ID50 for Fibrinogen-induced Aggregation | Chymotrypsin-treated Platelets | 2.3 µM | |

| Inhibition of Granule Release | Thrombin | Strong inhibition at 100 µM | |

| ID50 for Platelet Aggregation | Collagen-induced in human PRP | 95 ± 5 µM |

Signaling Pathways in Antithrombotic Activity

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the anticancer and antithrombotic properties of this compound.

Cell Viability and Cytotoxicity Assays

-

MTT Assay: This colorimetric assay is commonly used to assess cell metabolic activity as an indicator of cell viability.

-

Principle: The assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase to form a purple formazan product. The absorbance of the formazan solution is proportional to the number of viable cells.

-

Protocol Outline:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat cells with various concentrations of this compound for a specified duration (e.g., 48 hours).

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

-

Apoptosis Assays

-

Flow Cytometry for Subdiploid DNA Content: This method quantifies the percentage of apoptotic cells by measuring their DNA content.

-

Principle: Apoptotic cells are characterized by DNA fragmentation, leading to a population of cells with a sub-G1 (subdiploid) DNA content.

-

Protocol Outline:

-

Treat cells with this compound.

-

Harvest and fix the cells (e.g., with ethanol).

-

Stain the cells with a DNA-binding dye (e.g., propidium iodide) in the presence of RNase.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Quantify the percentage of cells in the sub-G1 peak.

-

-

-

DNA Fragmentation Assay (Gel Electrophoresis): This technique visualizes the characteristic ladder pattern of DNA fragmentation in apoptotic cells.

-

Principle: During apoptosis, endonucleases cleave the DNA into fragments of multiples of 180-200 base pairs.

-

Protocol Outline:

-

Treat cells with this compound.

-

Isolate genomic DNA from the cells.

-

Separate the DNA fragments by agarose gel electrophoresis.

-

Visualize the DNA fragments under UV light after staining with a fluorescent dye (e.g., ethidium bromide). A "ladder" pattern is indicative of apoptosis.

-

-

Cell Cycle Analysis

-

Flow Cytometry: This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-